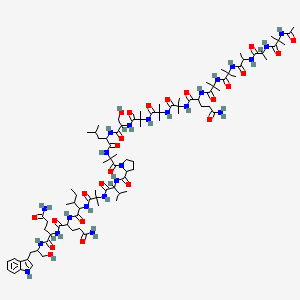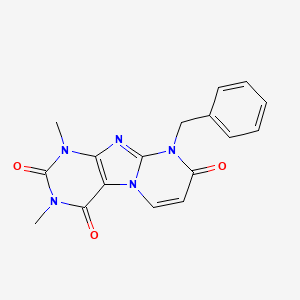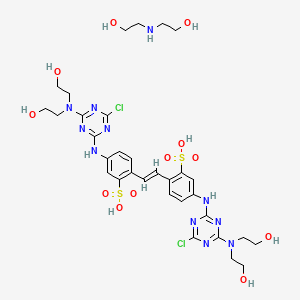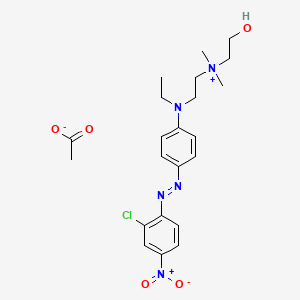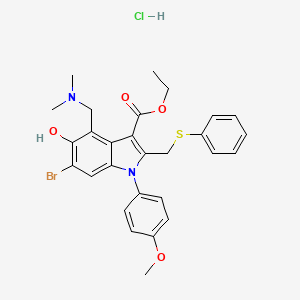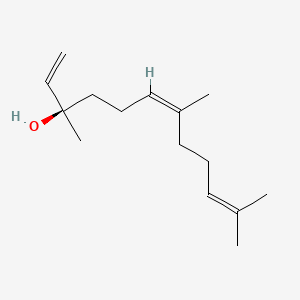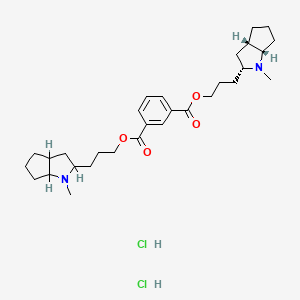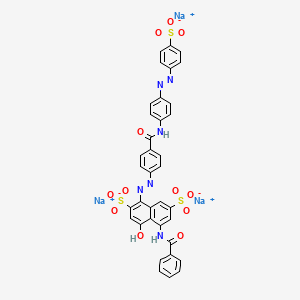
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt involves several steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2,7-naphthalenedisulfonic acid to form the azo compound.
Subsequent Coupling: This intermediate is further coupled with 4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-benzoylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production typically involves large-scale batch processes, where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Various substitution reactions can occur, especially at the sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.
Industry: Widely used in textile and paper industries for dyeing purposes.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where the compound can bind and alter their properties. The pathways involved often include electron transfer and hydrogen bonding, leading to changes in the physical and chemical characteristics of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid Black 18: Another azo dye with similar structural features.
Amaranth: A related compound used as a food dye.
Tartrazine: A widely used azo dye in the food industry.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt is unique due to its specific combination of functional groups, which impart distinct color properties and reactivity. Its trisodium salt form enhances its solubility in water, making it particularly useful in aqueous applications.
Eigenschaften
CAS-Nummer |
6949-17-3 |
|---|---|
Molekularformel |
C36H23N6Na3O12S3 |
Molekulargewicht |
896.8 g/mol |
IUPAC-Name |
trisodium;5-benzamido-4-hydroxy-1-[[4-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H26N6O12S3.3Na/c43-31-20-32(57(52,53)54)34(29-18-28(56(49,50)51)19-30(33(29)31)38-36(45)21-4-2-1-3-5-21)42-41-24-8-6-22(7-9-24)35(44)37-23-10-12-25(13-11-23)39-40-26-14-16-27(17-15-26)55(46,47)48;;;/h1-20,43H,(H,37,44)(H,38,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |
InChI-Schlüssel |
RBVUCYNOYFOQDU-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC3=C2C(=CC(=C3N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


